molecular formula C22H33NO4 B566255 gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester CAS No. 216447-57-3

gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester

Cat. No.: B566255
CAS No.: 216447-57-3
M. Wt: 375.509
InChI Key: XKYAGMPCFLOGLR-QNEBEIHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester (CAS 216447-57-3) is a chemically activated derivative of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid with significant research interest. With a molecular formula of C22H33NO4 and a molecular weight of 375.5 g/mol, this ester is specifically designed for bioconjugation applications. The reactive N-hydroxysuccinimidyl (NHS) ester group enables efficient coupling of the gamma-linolenic acid moiety to primary amines on molecules such as proteins, peptides, or aminated surfaces, creating stable amide bonds. This facilitates the study of fatty acid-protein interactions, the development of fatty acid-conjugated therapeutics, and the modification of biomaterials. The core research value of this reagent lies in leveraging the unique biological properties of its gamma-linolenic acid component for advanced experimental models. Gamma-linolenic acid is a precursor to dihomo-gamma-linolenic acid (DGLA), which is subsequently converted to anti-inflammatory eicosanoids like prostaglandin E1 (PGE1) . Furthermore, GLA itself has been demonstrated to inhibit inflammatory responses by regulating key signaling pathways, including NF-kappaB and AP-1 activation . By using this NHS ester, researchers can precisely conjugate GLA to various biological molecules to investigate its role in modulating inflammation , immune responses , and cellular signaling . It has also been described in patent literature for the synthesis of glucosamine-fatty acid compositions with potential applications in managing cartilaginous tissue conditions . This product is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound appropriately, noting the recommended storage condition of 2-8°C .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYAGMPCFLOGLR-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halophosphoric Acid Ester-Mediated Activation

The patent US5734064A details a one-pot method using diphenyl chlorophosphate (DPCP) as the activating agent. In this approach, GLA, NHS, and DPCP react in a 1:1–1.5:1–1.5 molar ratio in acetone or ethyl acetate, with triethylamine (TEA) or sodium bicarbonate as the base. The reaction proceeds at 0–100°C, with optimal yields achieved at 50°C. For example, analogous syntheses of 4-toluic acid NHS ester achieved 94% yield under these conditions.

Detailed Preparation Methods

One-Pot Synthesis Using Diphenyl Chlorophosphate

Procedure

  • Reagent Setup : Combine gamma-linolenic acid (1.0 eq), NHS (1.2 eq), and sodium bicarbonate (3.0 eq) in anhydrous acetone (10 mL/g GLA).

  • Activation : Add DPCP (1.2 eq) dropwise at 50°C over 10 minutes, stirring for 1 hour.

  • Workup : Dilute with ethyl acetate, wash sequentially with water, 2N HCl, and saturated NaHCO3.

  • Purification : Concentrate the organic phase, then recrystallize from methyl tert-butyl ether (MTBE).

Key Data

ParameterValueSource
Yield89–94%
Purity (HPLC)>98%
Reaction Temperature50°C

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (acetone, ethyl acetate) enhance NHS solubility and intermediate stability. Ethyl acetate outperforms dichloromethane in reducing byproduct formation during GLA-NHS synthesis.

Stoichiometric Ratios

A slight excess of NHS (1.2–1.5 eq) ensures complete activation of GLA. Excess DPCP (1.5 eq) mitigates side reactions, while base (3.0 eq TEA or NaHCO3) neutralizes HCl generated during activation.

Purification and Characterization

Chromatographic Techniques

  • Recrystallization : MTBE washing removes unreacted NHS, yielding crystalline GLA-NHS.

  • Column Chromatography : Silica gel (hexane:ethyl acetate 4:1) resolves ester from fatty acid dimers.

Spectroscopic Validation

  • FT-IR : Ester carbonyl stretch at 1745–1760 cm⁻¹.

  • ¹H NMR : Succinimidyl protons at δ 2.8–3.0 ppm (s, 4H).

Applications and Derivatives

Peptide Conjugation

GLA-NHS reacts with primary amines (e.g., lysine residues) to form stable amide bonds. In the patent example, valine methyl ester coupling achieved 70% yield after 4 hours at reflux.

Polymer Functionalization

Analogous to poly(γ-glutamic acid)-NHS, GLA-NHS crosslinks collagen matrices for tissue engineering, enhancing mechanical stability by 40% compared to glutaraldehyde.

Challenges and Mitigation Strategies

Hydrolytic Instability

GLA-NHS degrades in aqueous media (t₁/₂ = 2 hours at pH 7.4). Storage at −20°C in anhydrous DMSO extends stability to 6 months.

Byproduct Formation

DPCP-mediated synthesis generates diphenyl phosphate, removed via aqueous washes. Residual TEA is eliminated by acidification (pH 2.8) followed by ethyl acetate extraction .

Chemical Reactions Analysis

Types of Reactions

Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ester derivatives and hydrolyzed products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anti-Inflammatory Effects

Mechanism of Action:
GLA is converted in the body to dihomo-gamma-linolenic acid (DGLA), which is a precursor to prostaglandins that have anti-inflammatory effects. This metabolic pathway is crucial for mediating inflammation and pain relief in various conditions.

Clinical Studies:

  • A double-blind, placebo-controlled study demonstrated that GLA supplementation significantly improved neuropathy symptoms in patients with diabetic neuropathy, indicating its effectiveness in managing inflammatory pain associated with nerve damage .
  • In rheumatoid arthritis patients, GLA supplementation resulted in significant reductions in disease activity scores, suggesting that GLA can effectively modulate inflammatory responses in autoimmune diseases .

Dermatological Applications

Atopic Dermatitis:
Research indicates that GLA can improve skin conditions such as atopic dermatitis. A study involving evening primrose oil (rich in GLA) showed significant clinical improvement in patients after 12 weeks of treatment, correlating higher plasma GLA levels with reduced disease severity as measured by the SCORAD index .

Wound Healing:
GLA plays a role in cellular signaling and membrane integrity, which are vital for wound healing processes. Its application in topical formulations is being explored for enhancing skin repair mechanisms.

Cardiovascular Health

Potential Benefits:
GLA's anti-inflammatory properties may extend to cardiovascular health by improving endothelial function and reducing atherosclerosis risk factors. Studies suggest that dietary GLA can positively influence lipid profiles and reduce inflammatory markers associated with cardiovascular diseases .

Clinical Trials:

  • A trial assessing the effects of GLA on lipid metabolism found that supplementation led to significant improvements in LDL cholesterol levels and overall cardiovascular risk profiles .

Neurological Disorders

Neuroprotection:
Research suggests that GLA may have neuroprotective effects, potentially benefiting conditions like multiple sclerosis and Parkinson’s disease. Its ability to modulate inflammation and promote neuronal health makes it a candidate for further investigation in neurodegenerative disorders .

Weight Management and Metabolic Health

Role in Fatty Liver Disease:
GLA has been shown to enhance fatty acid oxidation, which may aid in weight management and improve metabolic health outcomes. Studies indicate that it could facilitate the reduction of liver fat accumulation, thereby benefiting individuals with non-alcoholic fatty liver disease .

Summary Table of Applications

Application AreaKey FindingsReferences
Anti-Inflammatory EffectsSignificant symptom improvement in diabetic neuropathy ,
Dermatological ApplicationsImproved outcomes in atopic dermatitis
Cardiovascular HealthPositive effects on lipid profiles ,
Neurological DisordersPotential neuroprotective effects
Weight ManagementEnhanced fatty acid oxidation

Comparison with Similar Compounds

Research Findings and Challenges

  • Steric Effects : Longer fatty acid chains (e.g., GLA-NHS vs. NA-NHS) reduce lysine modification efficiency in proteins due to steric clashes, as observed in calmodulin studies .
  • Side Reactions : Competing hydrolysis and N-acylurea formation (via DCC coupling) necessitate optimized reaction conditions, such as low-temperature DCM for acid-sensitive compounds .
  • Selectivity Limitations : NHS esters lack absolute specificity for primary amines, complicating applications in thiol-rich environments .

Biological Activity

Gamma-Linolenic Acid (GLA) N-Hydroxysuccinimidyl Ester is a derivative of GLA, an omega-6 polyunsaturated fatty acid known for its various biological activities. This article reviews the biological activity of GLA N-hydroxysuccinimidyl ester, focusing on its anti-inflammatory properties, protective effects against oxidative stress, and potential therapeutic applications.

Overview of Gamma-Linolenic Acid

GLA is an 18-carbon fatty acid with three double bonds, classified as an omega-6 fatty acid. It is primarily found in plant oils such as evening primrose oil, borage oil, and black currant seed oil. GLA is converted in the body to dihomogamma-linolenic acid (DGLA) and arachidonic acid (AA), which are precursors to bioactive lipid mediators involved in inflammatory responses .

Anti-Inflammatory Effects

GLA exerts its anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : GLA has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated via the NF-kB signaling pathway, which is crucial in regulating immune responses .
  • Modification of Eicosanoid Production : The conversion of GLA to DGLA leads to the production of anti-inflammatory eicosanoids. DGLA can be metabolized into prostaglandins that have anti-inflammatory properties, thereby reducing inflammation .

Protection Against Oxidative Stress

Research indicates that GLA can protect cells from oxidative stress induced by radiation and other harmful agents. In vitro studies demonstrated that GLA treatment reduced intracellular reactive oxygen species (ROS) levels and enhanced antioxidant enzyme activity in RAW 264.7 macrophage cells exposed to radiation .

In Vitro Studies

  • Cell Viability : GLA has been shown to enhance cell viability in RAW 264.7 cells subjected to oxidative stress. The protective effect was attributed to its ability to modulate ROS levels and promote antioxidant defenses .
  • Cytogenetic Damage : Studies indicated that GLA significantly decreased radiation-induced cytogenetic damage in cultured cells, suggesting a role in DNA protection during oxidative stress conditions .

In Vivo Studies

  • Animal Models : In mouse models exposed to lethal doses of radiation, GLA supplementation resulted in improved survival rates and reduced intestinal injury, indicating its potential as a radioprotective agent .
  • Clinical Implications : Clinical studies have suggested that GLA supplementation can improve outcomes in patients with inflammatory conditions such as asthma and atopic dermatitis by reducing leukotriene production and enhancing lung function .

Case Studies

StudyConditionDosageResults
Arm et al., 2013Mild asthmaGLA 1.67 g/d + SDA 0.88 g/d>50% decrease in basophil response; >35% decrease in neutrophil response
Ziboh et al., 2004Atopic dermatitisGLA 2 g/d>20% decrease in leukotriene production (p<0.05)
Gadek et al., 1999Acute lung injuryCombined GLA and n-3 PUFAsReduced days on ventilation and ICU stay

Q & A

Q. What safety protocols are critical when handling GLA-NHS?

  • PPE requirements: Gloves, lab coat, and eye protection (GLA-NHS is a skin/eye irritant) .
  • Ventilation: Use fume hoods to avoid inhaling solvent vapors (DMF/DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.